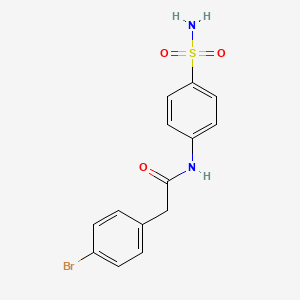
2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is an organic compound that features both bromine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 4-sulfamoylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-11-3-1-10(2-4-11)9-14(18)17-12-5-7-13(8-6-12)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEXFJYFTDRLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


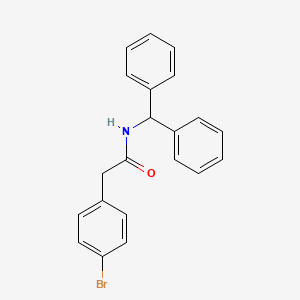
![N-[(3,4-dichlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3510905.png)
![N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3510913.png)
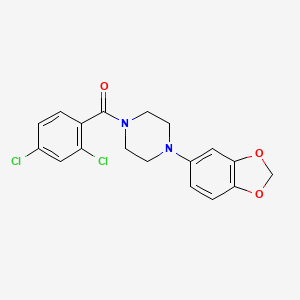
![dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate](/img/structure/B3510926.png)
![4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3510931.png)
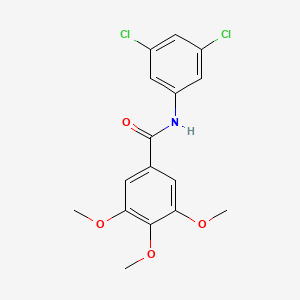
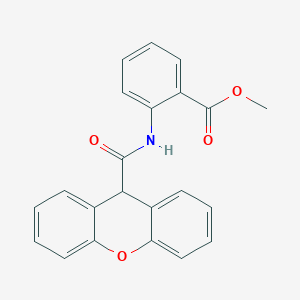
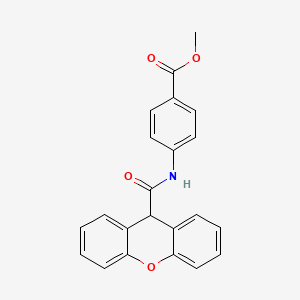
![N-[4-(acetylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B3510952.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3510963.png)
![5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3510969.png)
![N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B3510973.png)
![2-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510979.png)
